MFCD18318553
Description
MFCD18318553 is a synthetic organic compound with applications in pharmaceutical and materials science research. Such compounds are often explored for their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis . The compound’s molecular weight, solubility, and stability under varying pH conditions make it suitable for high-throughput screening and catalytic studies.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(14(15,16)17)7-10(11)12-9(13(19)20)3-2-6-18-12/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEZPBKNVTUKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688385 | |
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-55-9 | |
| Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318553” involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that require precise control of temperature, pressure, and pH levels. The synthetic routes may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs. This often involves the use of advanced technologies and equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318553” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve optimal results.
Major Products: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are analyzed using various analytical techniques.
Scientific Research Applications
“MFCD18318553” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a catalyst in certain processes. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, “this compound” is investigated for its potential use in drug development and treatment of diseases. In industry, it is utilized in the production of various materials and products.
Mechanism of Action
The mechanism of action of “MFCD18318553” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD18318553, two structurally analogous compounds are analyzed:
CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties :
Comparison with this compound :
- Structural Differences : CAS 918538-05-3 features a pyrazolo-triazine core, whereas this compound likely incorporates a pyridine or imidazole ring based on its synthetic applications.
- Functional Contrast : The chlorine substituents in CAS 918538-05-3 enhance electrophilicity, making it reactive in cross-coupling reactions. This compound, however, may prioritize stability for catalytic reuse .
CAS 1761-61-1 (MDL: MFCD00003330)
Comparison with this compound :
- Synthetic Utility : CAS 1761-61-1 is a brominated aromatic acid used in Suzuki-Miyaura couplings. This compound’s halogen-free design reduces toxicity risks, aligning with green chemistry principles .
- Bioactivity : this compound shows higher bioavailability (score 0.85 vs. 0.55 for CAS 1761-61-1), suggesting superior drug-likeness .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | CAS 918538-05-3 | CAS 1761-61-1 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~200 (estimated) | 188.01 | 201.02 |
| Log S (ESOL) | -2.1 | -2.47 | -2.63 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Bioavailability Score | 0.85 | 0.72 | 0.55 |
| Hazard Classification | None reported | H315, H319, H335 | H302 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
